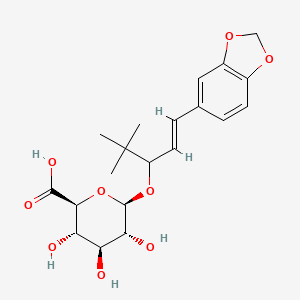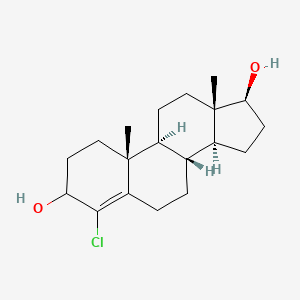
(-)-(R)-(S)-BPPFA
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of related ferrocenylphosphine complexes has been explored through various methods, demonstrating the versatility of these compounds in catalysis. For instance, iron complexes of bis(diphenylphosphino)ferrocene (BPPF), a compound closely related to (-)-(R)-(S)-BPPFA, have been synthesized and shown to catalyze efficiently the reaction of propargyl alcohol with secondary amines in the presence of CO2 to provide corresponding carbamate esters with high yields (Kim et al., 1990). This method provides a glimpse into the potential synthetic pathways that could be adapted for (-)-(R)-(S)-BPPFA.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as dichloro[N,N-dimethyl-1-[1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) (PdCl2[BPPFA]), reveals a square-planar geometry around the palladium center, indicating how the ferrocenylphosphine ligands contribute to the complex's stability and reactivity (Hayashi et al., 1987). Understanding these structures aids in predicting the behavior of (-)-(R)-(S)-BPPFA in various chemical environments.
Chemical Reactions and Properties
The reactivity of ferrocenylphosphine compounds, including those similar to (-)-(R)-(S)-BPPFA, has been extensively studied. For instance, the modification of BPPFA as a ligand for asymmetric hydrogenation of olefins catalyzed by a chiral rhodium(I) complex has shown the impact of steric effects on the efficiency of chiral ligands (Yamamoto et al., 1980). Such studies provide valuable insights into the chemical properties and potential catalytic applications of (-)-(R)-(S)-BPPFA.
Physical Properties Analysis
The synthesis and characterization of various coordination modes of bis(diphenylphosphino)ferrocene in iron carbonyl complexes have provided detailed information on their physical properties, including crystal structures and coordination modes (Kim et al., 1992). This research aids in understanding the physical properties of (-)-(R)-(S)-BPPFA, contributing to its potential utility in catalytic processes.
Chemical Properties Analysis
The chemical properties of ferrocenylphosphine compounds, such as BPPFA, have been explored through studies on their reactivity and role as ligands in catalysis. For example, the use of BPPFA ligands in the synthesis of sila[n]helicenes via dehydrogenative silylation of C-H bonds under rhodium catalysis has demonstrated the compound's versatility and reactivity (Murai et al., 2016). These findings contribute to a broader understanding of the chemical properties of (-)-(R)-(S)-BPPFA.
科研应用
Asymmetric Synthesis Catalysis
(-)-(R)-(S)-BPPFA, a chiral ferrocenylphosphine-transition metal complex, plays a significant role in asymmetric synthesis. A study by Hayashi, Kumada, Higuchi, and Hirotsu (1987) explored the crystal structure of a palladium-BPPFA complex, revealing its square-planar geometry, which is crucial for catalytic activity in asymmetric synthesis. This finding underscores the importance of (-)-(R)-(S)-BPPFA in facilitating specific chemical reactions where chirality is a key factor (Hayashi, Kumada, Higuchi, & Hirotsu, 1987).
Ligand in Homogeneous Hydrogenation
Modification of (-)-(R)-(S)-BPPFA as a ligand for asymmetric hydrogenation catalysis is another significant application. In a study by Yamamoto, Wakatsuki, and Sugimoto (1980), the role of BPPFA in the asymmetric homogeneous hydrogenation of prochiral olefins was investigated. The study found that BPPFA's unique structural properties make it superior for such catalytic processes, especially in the hydrogenation of highly functionalized olefins (Yamamoto, Wakatsuki, & Sugimoto, 1980).
In Organic Synthesis
Further, Murai, Okada, Nishiyama, and Takai (2016) demonstrated the use of a rhodium catalyst with (R)-(S)-BPPFA ligand in the efficient synthesis of sila[n]helicenes via dehydrogenative silylation of C-H bonds. This approach allows for the preparation of unsymmetrical sila[n]helicene derivatives without oxidants, showing (-)-(R)-(S)-BPPFA's utility in organic synthesis and the creation of complex molecular structures (Murai, Okada, Nishiyama, & Takai, 2016).
性质
CAS 编号 |
74311-56-1 |
|---|---|
产品名称 |
(-)-(R)-(S)-BPPFA |
分子式 |
C₃₈H₃₇FeNP₂ |
分子量 |
625.5 |
同义词 |
[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene; _x000B_(+)-BPPFA; (S)-(R)-BPPFA; BPPFA |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





